molecular formula C17H16N2O4S B2953446 3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 799785-78-7

3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B2953446
CAS RN: 799785-78-7
M. Wt: 344.39
InChI Key: UBKVONOIODYZOQ-UHFFFAOYSA-N
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Description

The compound “3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is a complex organic molecule. It contains a benzo[d]thiazol-2-ylamino group, which is a common moiety in many biologically active compounds . The dioxaspiro[5.5]undecane-2,4-dione part of the molecule suggests that it might have interesting chemical properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazol-2-ylamino group and the construction of the dioxaspiro[5.5]undecane-2,4-dione ring system. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would include a benzo[d]thiazol-2-ylamino group attached to a dioxaspiro[5.5]undecane-2,4-dione system. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d]thiazol-2-ylamino group and the dioxaspiro[5.5]undecane-2,4-dione system. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific molecular structure. Factors such as its size, shape, functional groups, and electronic structure would all play a role .

Scientific Research Applications

Crystal Structure and Thermodynamic Properties

A study by Zeng, Wang, and Zhang (2021) focused on a derivative coupled with a benzimidazole moiety, exhibiting a triclinic crystal structure. This study emphasized the compound's structure, thermodynamic properties, and theoretical computational analysis, indicating its potential in materials science and molecular engineering (Zeng, Wang, & Zhang, 2021).

Novel Spiro Compounds Synthesis

Research by Zeng et al. (2010) synthesized two novel spiro compounds containing the 1,5-dioxaspiro[5.5]undecane-2,4-dione structure. These compounds were characterized using X-ray single-crystal diffraction, IR, and elemental analysis, showcasing their structural uniqueness and potential for further chemical and material science applications (Zeng et al., 2010).

Experimental and Theoretical Characterization

Another study by Zeng, Cai, and Guo (2013) synthesized and characterized a specific 3-(4-(dimethylamino)benzylidene)-1,5-dioxaspiro[5.5] undecane-2,4-dione. It explored the compound's geometry optimization and vibrational frequencies through density functional theory (DFT), which could be relevant for designing materials with specific optical or electronic properties (Zeng, Cai, & Guo, 2013).

Chiral Spiroacetals from Carbohydrates

Martín, Salazar, and Suárez (1995) developed chiral spiroacetals from carbohydrates, emphasizing the versatility of spirocyclic compounds in synthesizing complex molecular architectures from simple sugars. This research is significant for the fields of organic synthesis and pharmaceutical development (Martín, Salazar, & Suárez, 1995).

Antimicrobial Activity

Stana et al. (2014) focused on synthesizing N-substituted derivatives of a thiazolidine-dione compound, evaluating their antimicrobial activities. This demonstrates the potential application of such compounds in developing new antimicrobial agents (Stana et al., 2014).

Antiproliferative Activity against Cancer Cell Lines

Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human cancer cell lines. This research highlights the therapeutic potential of these compounds in cancer treatment (Chandrappa et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity .

properties

IUPAC Name

3-[(1,3-benzothiazol-2-ylamino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-14-11(15(21)23-17(22-14)8-4-1-5-9-17)10-18-16-19-12-6-2-3-7-13(12)24-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKVONOIODYZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=NC4=CC=CC=C4S3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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